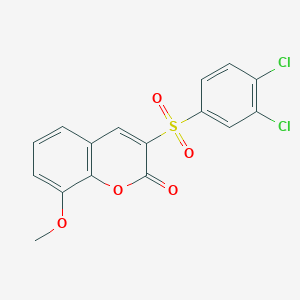

3-(3,4-dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-11(17)12(18)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCWIEBVKYMMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenylsulfonyl chloride and 8-methoxy-2H-chromen-2-one.

Reaction Conditions: The reaction between 3,4-dichlorophenylsulfonyl chloride and 8-methoxy-2H-chromen-2-one is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one: Lacks the methoxy group.

8-methoxy-2H-chromen-2-one: Lacks the 3,4-dichlorophenylsulfonyl group.

3-((3,4-dichlorophenyl)sulfonyl)-8-hydroxy-2H-chromen-2-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the 3,4-dichlorophenylsulfonyl group and the methoxy group in 3-(3,4-dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(3,4-Dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a 3,4-dichlorophenylsulfonyl group and a methoxy group attached to the chromenone core. The synthesis typically involves the reaction of 3,4-dichlorophenylsulfonyl chloride with 8-methoxy-2H-chromen-2-one in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high purity through column chromatography.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, including:

- α-Glucosidase : Inhibition studies show that this compound can effectively reduce the activity of α-glucosidase, which is crucial in carbohydrate metabolism. This suggests potential applications in managing diabetes by controlling blood sugar levels .

- Pancreatic Lipase : Similar studies indicate that this compound may inhibit pancreatic lipase, which is essential for fat digestion. This could lead to applications in weight management and obesity treatment .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated alongside other coumarin derivatives. It was found to exhibit moderate antioxidant activity, contributing to its potential therapeutic effects against oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Binding Affinity : The compound may bind to active sites on enzymes or receptors, altering their function. This interaction can modulate signaling pathways related to inflammation and cell proliferation.

- Pathways Involved : It is believed to influence pathways associated with apoptosis (programmed cell death) and inflammation, which are critical in cancer progression and other diseases.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one | Lacks methoxy group | Limited activity |

| 8-methoxy-2H-chromen-2-one | Lacks sulfonyl group | Lower enzyme inhibition |

| 3-((3,4-dichlorophenyl)sulfonyl)-8-hydroxy-2H-chromen-2-one | Contains hydroxy instead of methoxy | Different activity profile |

The presence of both the sulfonyl and methoxy groups in this compound confers unique properties that enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study demonstrated that derivatives similar to this compound effectively inhibited α-glucosidase with IC50 values comparable to standard drugs like acarbose .

- Antioxidant Effects : Another investigation reported that certain coumarin derivatives exhibited significant antioxidant activity with IC50 values ranging from 2.07 μM to 2.45 μM, indicating a promising role for this class of compounds in mitigating oxidative stress .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-(3,4-dichlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one?

The synthesis typically involves a multi-step approach:

- Core formation : Use the Pechmann condensation (resorcinol + β-ketoester with H₂SO₄ as a catalyst) to generate the 8-methoxycoumarin scaffold .

- Sulfonylation : React the coumarin core with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Advanced: How can conflicting bioactivity data across different assay models for this compound be systematically resolved?

- Orthogonal assays : Validate activity using both cell-based (e.g., MTT assay ) and enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to rule out assay-specific artifacts .

- Solubility checks : Confirm compound solubility in assay buffers (DMSO stock concentration ≤0.1% to avoid cytotoxicity). Use dynamic light scattering (DLS) to detect aggregation .

- Metabolic interference : Pre-screen for interference with common assay reagents (e.g., ATP, NADH) via UV-Vis spectroscopy .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm sulfonyl and methoxy substituents (e.g., δ ~7.8 ppm for aromatic protons adjacent to sulfonyl groups) .

- Mass spectrometry : HRMS (ESI⁺) to verify molecular weight and isotopic patterns .

- X-ray crystallography : Use SHELXL for refinement of crystal structures; optimize crystallization with vapor diffusion (e.g., dichloromethane/methanol) .

Advanced: What computational strategies predict binding interactions with biological targets like HSP90 or kinases?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity using CoMFA/CoMSIA .

Basic: What structural analogs of this compound exhibit distinct biological profiles?

-

Key analogs :

Advanced: How can metabolic stability in liver microsomes be optimized without compromising activity?

- In vitro assays : Incubate with human liver microsomes (HLM) + NADPH, and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .

- Structural modifications : Introduce electron-donating groups (e.g., methyl) at metabolically labile positions (e.g., coumarin C-4) to reduce CYP450-mediated oxidation .

Basic: What are the key considerations for designing crystallization experiments?

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Avoid high-boiling-point solvents for vapor diffusion .

- Temperature gradient : Screen crystallization at 4°C, 20°C, and 37°C to identify polymorphs.

- Data collection : For SHELXL refinement, ensure resolution ≤0.84 Å and R-factor <5% .

Advanced: How can reaction yields for sulfonylation steps be improved?

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .

- In situ protection : Protect hydroxyl groups with TBSCl before sulfonylation to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.